
1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone
Vue d'ensemble
Description
1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone, also known as 1-benzyl-pyrazol-4-one, is a synthetic organic compound used in a variety of scientific research applications. It is a white solid, with a molecular weight of 205.25 g/mol, and a melting point of 153-155°C. It is soluble in methanol, ethanol, and acetone, and is insoluble in water.
Applications De Recherche Scientifique
Antimicrobial Activity
1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone and its derivatives have shown promising results in antimicrobial activities. Compounds with similar structures have been evaluated for their effectiveness against various microorganisms, including gram-positive and gram-negative bacteria, as well as strains of fungi. Significant antimicrobial activity has been observed in certain synthesized compounds against these microorganisms (Desai, Pandya, & Vaja, 2017).
Molecular Structure and Analysis
Studies have also been conducted on the molecular structure and vibrational frequencies of related compounds. The stability, charge transfer, and reactivity of these molecules are explored through various spectroscopic techniques and molecular docking studies. This research provides insights into the electronic properties and potential applications in nonlinear optics (Mary et al., 2015).
Crystal Structure and Electronic Properties
The crystal structure of 1-(1H-pyrazol-4-yl)ethanone, a compound with a closely related structure, has been analyzed. Studies have detailed the intermolecular interactions and the stacking of molecules in the solid state, providing valuable information on the material's properties and potential applications (Frey, Schoeller, & Herdtweck, 2014).
Synthesis and Biological Evaluation
Several studies have focused on the synthesis of new classes of compounds containing the pyrazole moiety and evaluating their biological activities. These activities include antifungal and antibacterial properties, offering potential applications in developing new antimicrobial agents (Suram et al., 2017).
Antitubercular Activity
Compounds related to 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone have been synthesized and evaluated for their anti-tubercular activity. Some derivatives have shown increased potency against Mycobacterium tuberculosis, suggesting potential therapeutic applications in tuberculosis treatment (Venugopal, Sundararajan, & Choppala, 2020).
Propriétés
IUPAC Name |
1-(1-benzylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10(15)12-7-13-14(9-12)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKBKNYKUSDAPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Bis(2-methoxyethyl)amino]-5-methylbenzoic acid](/img/structure/B1373364.png)
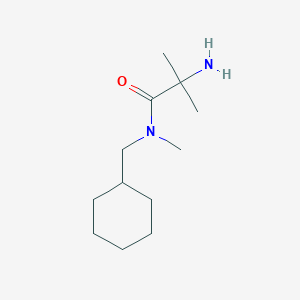
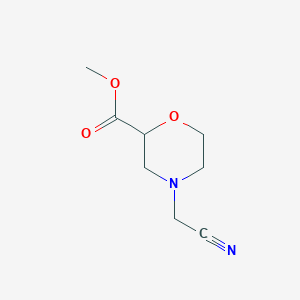
![1-Iodo-3-methylimidazo[1,5-a]pyridine](/img/structure/B1373368.png)
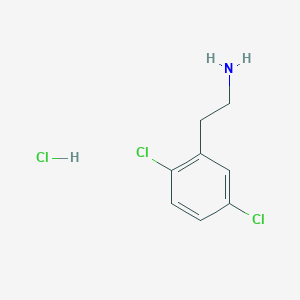
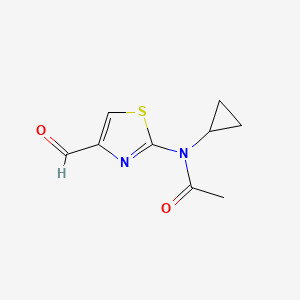
![2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373374.png)

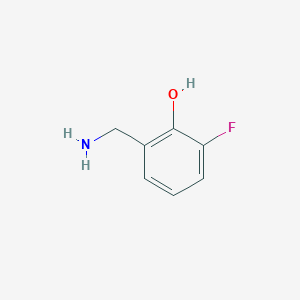
![2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373381.png)


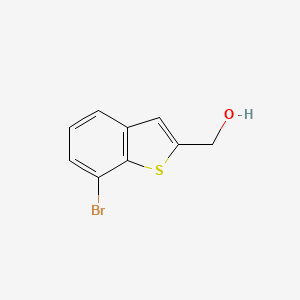
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(Z)-ethoxymethylidene]-1,3-butanedione](/img/structure/B1373386.png)